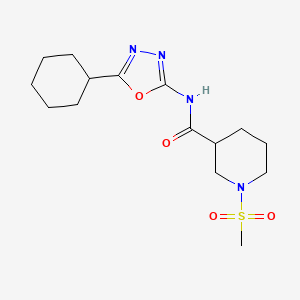

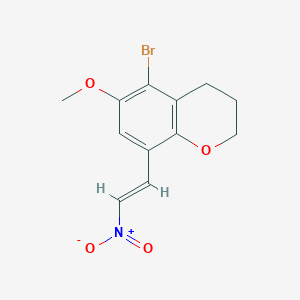

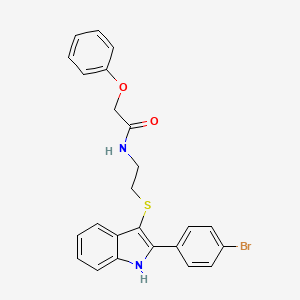

![molecular formula C9H15NO B2753022 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one CAS No. 855627-42-8](/img/structure/B2753022.png)

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one is a type of organic compound that belongs to a class of nitroxyl radicals . It’s part of the azabicyclonone family, which is known for its varied biological properties .

Synthesis Analysis

The synthesis of 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one and its derivatives has been a subject of interest in the field of organic chemistry . A high-yield synthesis of 2-methyl-2-azabicyclo[3.3.1]nonan-7α-ol from cyclohex-3-ene-1-carbaldehyde has been reported . Another approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure .Molecular Structure Analysis

The molecular structure of 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one is complex and interesting . The NMR studies of its derivatives have shown that all reported compounds exist in twin-chair conformation with equatorial disposition of the phenyl groups at C-2 and C-4 of the 3-azabicyclononane moiety .Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one are diverse and complex . For instance, it efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .Scientific Research Applications

Crystallography and Stereochemistry

The compound has been used in synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives . These studies have examined the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .

Antibacterial and Antifungal Activities

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one has been synthesized and tested for its antibacterial and antifungal activities . The structure–activity relationships (SAR) have been studied by screening of antimicrobial activity over a representative panel of bacterial and fungal strains . All these synthesized compounds exhibited significant activities against all bacterial and fungal strains .

Synthesis of Bioactive Compounds

The nitrogen-containing heterocycles especially 3-azabicyclonones have gained considerable importance presumably because of their varied biological properties, such as antiviral, antitumor, analgesic, local anesthetic, antibactericidal, antifungicidal, herbicidal, insecticidal, antihistaminic, anti-inflammatory, anticancer, and central nervous system (CNS) stimulant and depressant activities .

Synthesis of Hydrazone Derivatives

A number of hydrazones of the synthetically accessible 3-azabicyclo [3.3.1]nonanes have been synthesized and subsequently evaluated for their in vitro antimicrobial activity .

Future Directions

The future directions in the research of 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one involve the construction of an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization . This structural motif is common in many biologically significant indole-based natural products and is an enticing target for organic chemists .

properties

IUPAC Name |

2-methyl-1-azabicyclo[3.3.1]nonan-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-7-5-9(11)8-3-2-4-10(7)6-8/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLYIFMHBQBETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2CCCN1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855627-42-8 |

Source

|

| Record name | 2-methyl-1-azabicyclo[3.3.1]nonan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

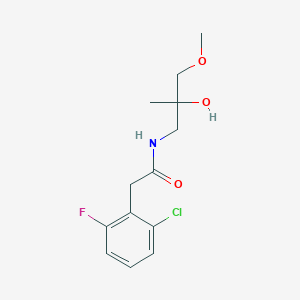

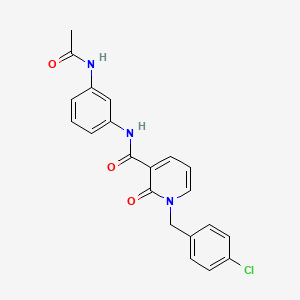

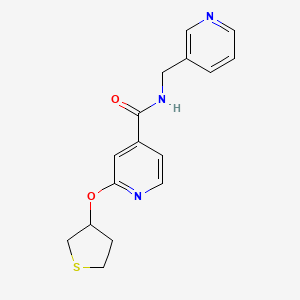

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)

![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

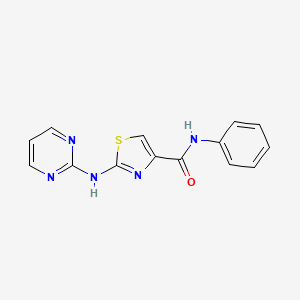

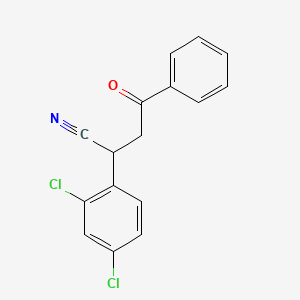

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)

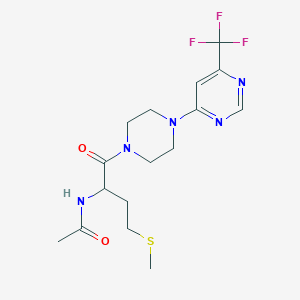

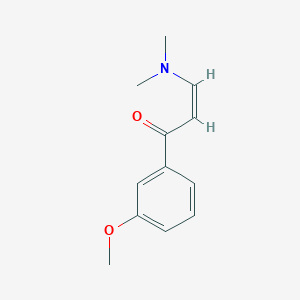

![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)